Cas no 68049-21-8 (5-(4-Fluorophenyl)pyrimidine)

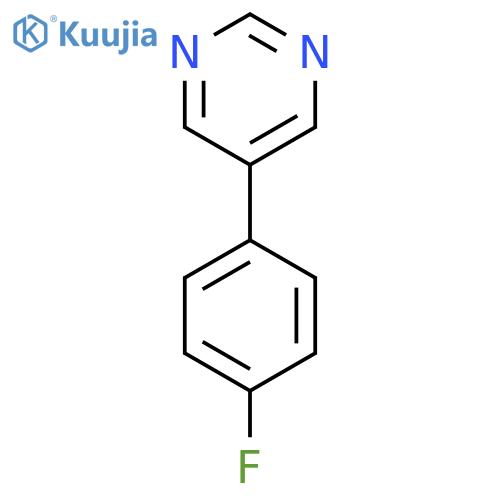

5-(4-Fluorophenyl)pyrimidine structure

商品名:5-(4-Fluorophenyl)pyrimidine

5-(4-Fluorophenyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- SCHEMBL1445169

- DTXSID301303571

- 68049-21-8

- CHEMBL3818068

- Pyrimidine, 5-(4-fluorophenyl)-

- EN300-745669

- 5-(4-fluorophenyl)pyrimidine

- 5-(4-Fluorophenyl)pyrimidine

-

- インチ: 1S/C10H7FN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H

- InChIKey: KRZIZQMPUZJZJQ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1=CN=CN=C1

計算された属性

- せいみつぶんしりょう: 174.05932639g/mol

- どういたいしつりょう: 174.05932639g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.198±0.06 g/cm3(Predicted)

- ゆうかいてん: 96-97 °C

- ふってん: 294.6±23.0 °C(Predicted)

- 酸性度係数(pKa): 1.68±0.10(Predicted)

5-(4-Fluorophenyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-745669-1.0g |

5-(4-fluorophenyl)pyrimidine |

68049-21-8 | 95% | 1.0g |

$1029.0 | 2024-05-23 | |

| Enamine | EN300-745669-0.5g |

5-(4-fluorophenyl)pyrimidine |

68049-21-8 | 95% | 0.5g |

$987.0 | 2024-05-23 | |

| Enamine | EN300-745669-2.5g |

5-(4-fluorophenyl)pyrimidine |

68049-21-8 | 95% | 2.5g |

$2014.0 | 2024-05-23 | |

| Enamine | EN300-745669-0.1g |

5-(4-fluorophenyl)pyrimidine |

68049-21-8 | 95% | 0.1g |

$904.0 | 2024-05-23 | |

| Enamine | EN300-745669-0.25g |

5-(4-fluorophenyl)pyrimidine |

68049-21-8 | 95% | 0.25g |

$946.0 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039121-1g |

5-(4-Fluorophenyl)pyrimidine |

68049-21-8 | 1g |

¥7124.00 | 2024-05-04 | ||

| Enamine | EN300-745669-0.05g |

5-(4-fluorophenyl)pyrimidine |

68049-21-8 | 95% | 0.05g |

$864.0 | 2024-05-23 | |

| Enamine | EN300-745669-10.0g |

5-(4-fluorophenyl)pyrimidine |

68049-21-8 | 95% | 10.0g |

$4421.0 | 2024-05-23 | |

| Enamine | EN300-745669-5.0g |

5-(4-fluorophenyl)pyrimidine |

68049-21-8 | 95% | 5.0g |

$2981.0 | 2024-05-23 |

5-(4-Fluorophenyl)pyrimidine 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

68049-21-8 (5-(4-Fluorophenyl)pyrimidine) 関連製品

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量